molecular formula C23H30ClN5O2 B2804107 N1-(3-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 941869-50-7

N1-(3-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2804107
CAS No.: 941869-50-7
M. Wt: 443.98
InChI Key: RCFUDMLEMIAOHP-UHFFFAOYSA-N
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Description

N1-(3-Chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex oxalamide derivative featuring a substituted ethyl bridge connecting two distinct aromatic moieties. The compound’s structure includes:

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O2/c1-27(2)20-9-7-17(8-10-20)21(29-13-11-28(3)12-14-29)16-25-22(30)23(31)26-19-6-4-5-18(24)15-19/h4-10,15,21H,11-14,16H2,1-3H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFUDMLEMIAOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N1-(3-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exhibit promising anticancer activities. For instance, derivatives of oxalamides have shown efficacy in targeting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that oxalamide derivatives inhibited the proliferation of human cancer cells in vitro, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research has demonstrated that certain oxalamides possess activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study:
In a comparative study, several oxalamide derivatives were tested against gram-positive and gram-negative bacteria, revealing significant inhibitory effects on growth .

Neurological Applications

Given the presence of the dimethylamino and piperazine groups, this compound may have applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially offering new avenues for treating conditions like depression or anxiety.

Case Study:
Research on piperazine derivatives has shown modulation of serotonin receptors, indicating that such compounds could be beneficial in psychiatric treatments .

Data Summary Table

Application Activity Relevant Studies
AnticancerInhibition of cancer cell growthJournal of Medicinal Chemistry
AntimicrobialBacterial growth inhibitionComparative study on oxalamide derivatives
NeurologicalModulation of neurotransmittersResearch on piperazine derivatives

Comparison with Similar Compounds

Pharmacological Profile

  • Flavoring Agents (e.g., ): Oxalamides like N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide exhibit high safety margins (NOEL = 100 mg/kg/day in rats) due to rapid metabolic clearance. The target compound’s 3-chlorophenyl and methylpiperazine groups may reduce metabolic stability compared to these simpler derivatives.
  • However, the absence of a pyrimidine core in the target compound may limit direct overlap.

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